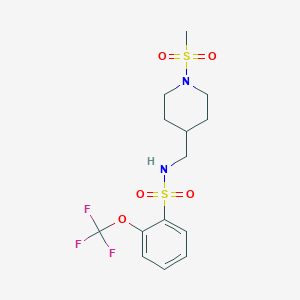

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O5S2/c1-25(20,21)19-8-6-11(7-9-19)10-18-26(22,23)13-5-3-2-4-12(13)24-14(15,16)17/h2-5,11,18H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRJJJVXWOAWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the methylsulfonyl group. The trifluoromethoxy group is then added to the benzene ring, followed by the formation of the benzenesulfonamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon

Scientific Research Applications

Research indicates that this compound can exert its effects through several mechanisms, particularly in the inhibition of tumor cell proliferation and modulation of cellular signaling pathways.

Case Study 1: Anti-Tumor Efficacy

In a study examining the effects of similar sulfonamide derivatives on cancer cell lines, it was found that treatment with these compounds resulted in significant inhibition of cell growth and migration. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of ferroptotic pathways.

Case Study 2: Molecular Docking Studies

Molecular docking analyses revealed that the compound binds effectively to NRF2, inhibiting its function and promoting ferroptosis in tumor cells. This suggests a targeted approach for developing therapies aimed at exploiting oxidative stress mechanisms in cancer treatment.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Findings | Mechanism |

|---|---|---|

| Study 1 | Significant inhibition of tumor cell growth | Induction of ferroptosis through ROS accumulation |

| Study 2 | Effective binding to NRF2 | Inhibition of NRF2 function enhancing ferroptosis |

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide-Piperidine Class

Several compounds share structural similarities with the target molecule, particularly in the sulfonamide-piperidine framework. Key examples include:

Compound 9 : 3-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide

- Substituents: 3-Chloro-2-fluoro-benzenesulfonamide linked via a phenoxyethyl-piperidinylmethyl group.

- Physical State : Yellow oil.

- Synthesis Yield : 82% (UPLC/MS purity: 100%).

- Key Difference: Replaces -OCF₃ with chloro/fluoro substituents and introduces a trifluoroethoxy-phenoxyethyl chain.

Compound 10 : 5-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide

- Substituents : 5-Chloro-2-fluoro-benzenesulfonamide.

- Physical State : Yellow oil.

- Synthesis Yield : 81% (UPLC/MS purity: 100%).

- Key Difference : Positional isomer of Compound 9, altering chlorine and fluorine placement on the benzene ring.

Compound 6d : N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide

- Substituents: Benzhydrylpiperazine linked to a sulfamoylamino-benzenesulfonamide.

- Physical State : Solid (melting point: 132–230°C).

- Key Difference : Replaces piperidinylmethyl with a piperazine-acetamide linker and lacks -OCF₃.

Physicochemical Properties

Notes:

- The target compound’s trifluoromethoxy group likely increases lipophilicity compared to chloro/fluoro analogues.

- Solid-state compounds (e.g., 6d) may exhibit better crystallinity, while oily derivatives (e.g., 9, 10) suggest higher flexibility or lower melting points.

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, also referred to by its CAS number 1396812-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Information:

- Molecular Formula: C₁₅H₂₁F₃N₂O₄S₂

- Molecular Weight: 414.5 g/mol

- Structure: The compound features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethoxy phenyl sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

-

Antibacterial Effects:

- The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it has been noted for its efficacy against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, often outperforming standard antibiotics such as ciprofloxacin .

-

Mechanism of Action:

- The antibacterial mechanism appears to involve the inhibition of protein synthesis pathways, leading to disrupted bacterial growth and biofilm formation. This is particularly relevant in treating infections caused by biofilm-forming pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

-

In Vitro Studies:

- Various studies have indicated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (HepG2). The IC₅₀ values for these cell lines indicate that the compound may induce apoptosis through multiple pathways, including oxidative stress and mitochondrial dysfunction .

- In Vivo Studies:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various sulfonamide derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The study reported MIC values ranging from 0.5 to 2 μg/mL for MRSA, showcasing its potential as a novel therapeutic agent in antibiotic resistance scenarios .

Case Study 2: Anticancer Potential

In an investigation into the anticancer properties of piperidine derivatives, this compound was identified as one of the most potent compounds in inhibiting cell proliferation across multiple cancer types. The study noted a significant reduction in tumor growth rates in animal models treated with this compound compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.